molecular formula C15H18F3N5O B4722277 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4722277
M. Wt: 341.33 g/mol
InChI Key: VWHCHMBMTGGZBL-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group and cyclopropyl ring, makes it an interesting subject for research in the development of pharmaceuticals and other chemical products.

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O/c1-22-11(5-7-20-22)14(24)19-6-2-8-23-12(10-3-4-10)9-13(21-23)15(16,17)18/h5,7,9-10H,2-4,6,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHCHMBMTGGZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with commercially available starting materials such as cyclopropyl ketone, trifluoromethyl pyrazole, and propyl bromide.

  • Step 1: : The initial step often involves the preparation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole through a cyclization reaction.

  • Step 2: : This intermediate is then reacted with 3-bromopropylamine to form the propyl derivative.

  • Step 3: : The final step involves the acylation of the intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide can involve large-scale reactions in batch reactors, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions under specific conditions to form oxides and hydroxylated derivatives.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group, leading to simpler derivatives.

  • Substitution: : It is susceptible to nucleophilic substitution reactions, especially at the pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Conditions such as the presence of a base (e.g., sodium hydride) and solvents like dimethyl sulfoxide (DMSO) facilitate substitution reactions.

Major Products

Scientific Research Applications

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide has several research applications:

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules and as a catalyst in various organic reactions.

  • Biology: : Studied for its potential as an enzyme inhibitor, impacting biochemical pathways involving pyrazole derivatives.

  • Medicine: : Investigated for its pharmaceutical potential, particularly in developing new drugs for treating inflammatory conditions and certain cancers.

  • Industry: : Employed in material science for developing new polymers and coatings with unique properties derived from its fluorinated components.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain pathways.

  • Pathways: : It inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-(Cyclopropyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

  • N-{3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

  • N-{3-[5-(Cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide

Uniqueness

  • Trifluoromethyl Group: : The presence of the trifluoromethyl group provides unique electronic properties and metabolic stability.

  • Cyclopropyl Ring: : Adds steric hindrance, influencing its interaction with biological targets and increasing selectivity.

In essence, the unique combination of trifluoromethyl and cyclopropyl groups, along with its pyrazole framework, differentiates N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide from its counterparts, enhancing its potential in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

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